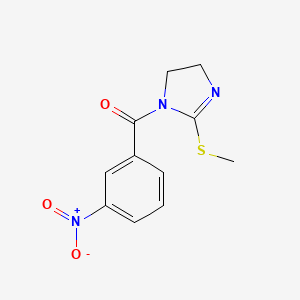

(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-nitrophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a key building block in many pharmaceuticals . The presence of a nitrophenyl group suggests that it might have potential as a precursor for the synthesis of various pharmaceutical and chemical products .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by factors such as the presence of the imidazole ring and the nitrophenyl group .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined through experimental testing .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Catalyst- and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) details the regioselective synthesis of related heterocyclic amides, demonstrating catalyst- and solvent-free conditions using microwave-assisted Fries rearrangement. This method is significant for the synthesis of complex organic compounds, potentially including (2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-nitrophenyl)methanone (Moreno-Fuquen et al., 2019).

Antimicrobial and Antiviral Activities : Sharma et al. (2009) synthesized benzimidazole derivatives, highlighting their antimicrobial and antiviral potential. Although not directly studying the compound , this research underlines the broader context of exploring similar compounds for biological applications (Sharma et al., 2009).

Reduction and Synthesis of Pyrrolo[1,2-b]cinnolin-10-one : Kimbaris and Varvounis (2000) conducted studies on related compounds, showcasing techniques in reduction and synthesis that could be applicable to this compound. Their work provides insights into the chemical behavior of similar compounds (Kimbaris & Varvounis, 2000).

Biological Evaluation and Docking Studies

Anticancer Activity Screening : Radhika et al. (2020) designed and synthesized pyrazoline incorporated isoxazole derivatives, performing molecular docking studies and biological evaluations, including anticancer activity screening. Their methodology and findings could provide a framework for evaluating similar compounds (Radhika et al., 2020).

Antimicrobial, Antioxidant, and Docking Studies : Rashmi et al. (2014) synthesized and evaluated derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone for antimicrobial and antioxidant properties, providing a comparative basis for the study of similar compounds (Rashmi et al., 2014).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-18-11-12-5-6-13(11)10(15)8-3-2-4-9(7-8)14(16)17/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELZUGIOAMZFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)

![Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3007362.png)

![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B3007365.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)

![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)

![Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B3007378.png)

![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)